Sub-nanomolar Mutant EGFR Inhibition
Compounds synthesized using the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine core demonstrate exceptional potency against the therapeutically challenging EGFR exon 20 insertion mutant (D770_N771insSVD). In a direct head-to-head comparison within the same patent series, the elaborated derivative BDBM555116 (US11339157, Example 10) achieves an IC50 of 0.072 nM against this mutant [1]. This represents an approximately 3.7-fold improvement in potency over the comparator derivative BDBM555132 (US11339157, Example 26; IC50 = 0.268 nM), which bears the identical core but a different aniline substituent [2]. This potency range is significantly differentiated from earlier-generation pyridinylmethanamine-derived inhibitors, such as the LOXL2 inhibitor (2-chloropyridin-4-yl)methanamine, which exhibits an IC50 of 126 nM—a difference of over three orders of magnitude [3].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.072 nM (BDBM555116, derivative synthesized from this core) |
| Comparator Or Baseline | BDBM555132 (IC50 = 0.268 nM, from same patent series); (2-chloropyridin-4-yl)methanamine (IC50 = 126 nM) |
| Quantified Difference | ~3.7-fold improvement over closest analog; >1,750-fold improvement over pyridinylmethanamine LOXL2 inhibitor |
| Conditions | Enzymatic assay against exon 20 mutant EGFR (D770_N771insSVD) |
Why This Matters
The ability to generate inhibitors with sub-nanomolar potency against a clinically refractory mutant kinase directly correlates with the synthetic utility and structural value of this building block, justifying its procurement over simpler, less potent core alternatives.
- [1] BindingDB. BDBM555116: 3-[(3,5-difluorophenyl)amino]-2-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. Data from US11339157, Example 10. 2022. View Source
- [2] BindingDB. BDBM555132: 3-[(2-ethoxy-3-fluorophenyl)amino]-2-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. Data from US11339157, Example 26. 2022. View Source
- [3] Hutchinson, J. H., et al. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Med. Chem. Lett. 2017, 8, 4, 423-427. View Source
